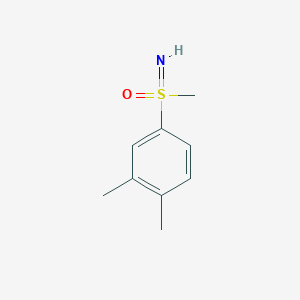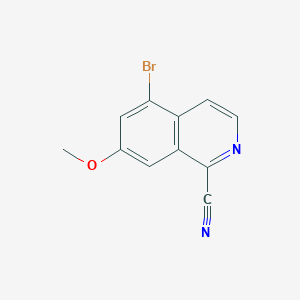
5-Bromo-7-methoxyisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-methoxyisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₁H₇BrN₂O and a molecular weight of 263.09 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxyisoquinoline-1-carbonitrile typically involves the bromination of 7-methoxyisoquinoline-1-carbonitrile. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7-methoxyisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 7-methoxyisoquinoline-1-carbonitrile derivatives with various functional groups.
Applications De Recherche Scientifique
5-Bromo-7-methoxyisoquinoline-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-methoxyisoquinoline: Similar in structure but lacks the nitrile group.
7-Methoxyisoquinoline-1-carbonitrile: Similar but lacks the bromine atom.
5-Bromo-7-methylisoquinoline-1-carbonitrile: Similar but has a methyl group instead of a methoxy group.
Uniqueness
5-Bromo-7-methoxyisoquinoline-1-carbonitrile is unique due to the presence of both bromine and nitrile functional groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H7BrN2O |
|---|---|
Poids moléculaire |
263.09 g/mol |
Nom IUPAC |
5-bromo-7-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-15-7-4-9-8(10(12)5-7)2-3-14-11(9)6-13/h2-5H,1H3 |
Clé InChI |
TYCLKKULDMVJFJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C#N)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






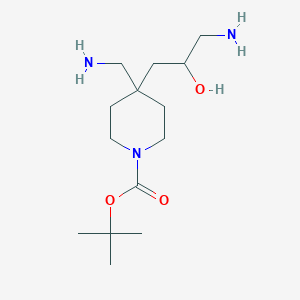
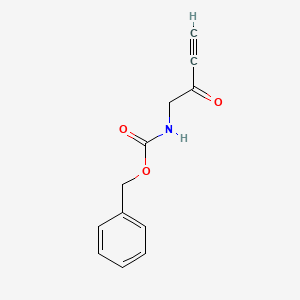
![4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219174.png)
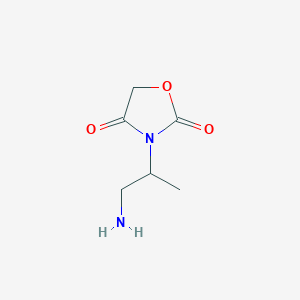
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)

![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)

![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
